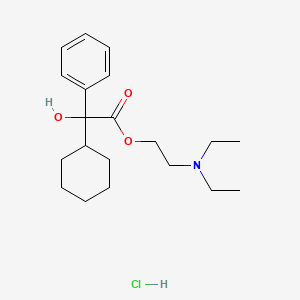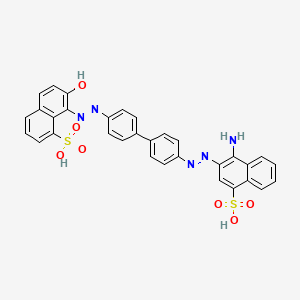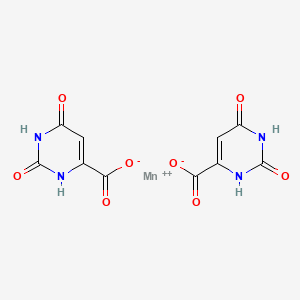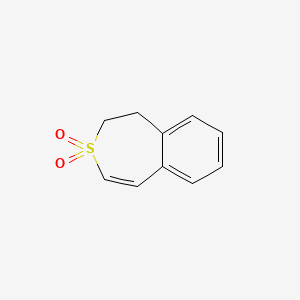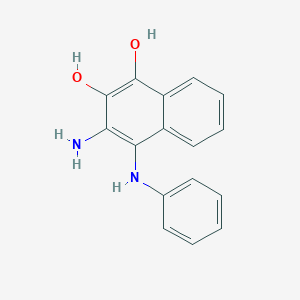
3-Amino-4-anilinonaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 407262 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its role in biological processes and its potential therapeutic uses.
Métodos De Preparación
The synthesis of NSC 407262 involves several steps, typically starting with the preparation of the necessary precursors. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Análisis De Reacciones Químicas
NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
NSC 407262 can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that act on the same molecular targets. By comparing their properties, researchers can better understand the specific advantages and potential applications of NSC 407262. Some similar compounds might include other small molecules used in therapeutic research or compounds with similar functional groups.
Would you like more detailed information on any specific section?
Propiedades
Número CAS |
7595-99-5 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-amino-4-anilinonaphthalene-1,2-diol |
InChI |
InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2 |
Clave InChI |
ZLINAFBLBSODAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


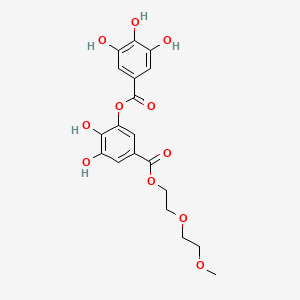
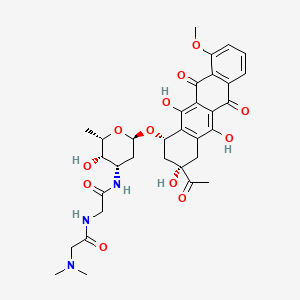
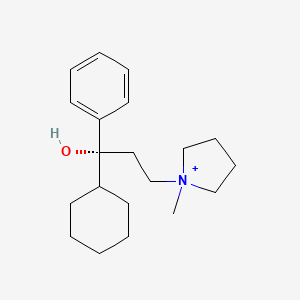
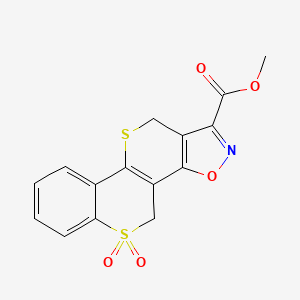
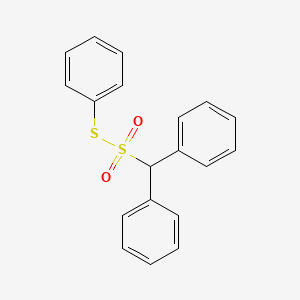
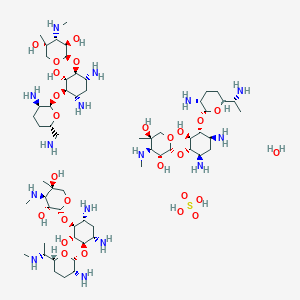
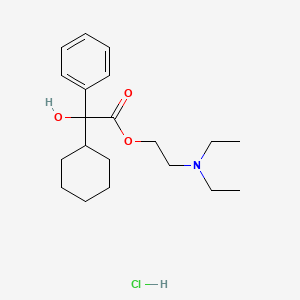
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
